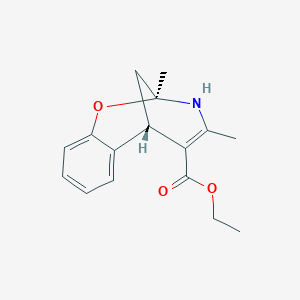
ethyl (2S,6S)-2,4-dimethyl-3,6-dihydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl (2S,6S)-2,4-dimethyl-3,6-dihydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl (2S,6S)-2,4-dimethyl-3,6-dihydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzoxazocines, characterized by a fused benzene and oxazine ring structure. Its molecular formula is C14H17N1O3, and it has unique stereochemical configurations at the 2 and 6 positions.
Biological Activities
The biological activities of this compound have been investigated in various studies. Here are some key findings:
1. Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For example, a study demonstrated that related benzoxazocine derivatives inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
2. Antimicrobial Properties
This compound has shown promising antimicrobial activity against several bacterial strains. In vitro tests reveal that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress markers in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and microbial resistance.
- Modulation of Signaling Pathways : It appears to affect various signaling pathways related to apoptosis and inflammation.
Case Study 1: Antitumor Efficacy
In a controlled study involving human cancer cell lines (e.g., HepG2), this compound was administered at varying concentrations. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted using this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed effective inhibition at MIC values as low as 15 µg/mL .
Data Summary
Properties
IUPAC Name |
ethyl (1S,9S)-9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-4-19-15(18)14-10(2)17-16(3)9-12(14)11-7-5-6-8-13(11)20-16/h5-8,12,17H,4,9H2,1-3H3/t12-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMIVPWPXRYUQF-LRDDRELGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2(CC1C3=CC=CC=C3O2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N[C@@]2(C[C@H]1C3=CC=CC=C3O2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














